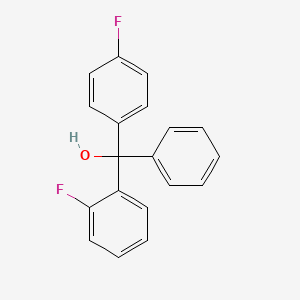

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Interaction Studies and Complex Formation

Research by Maity et al. (2011) delved into the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene, using infrared-optical double resonance spectroscopy and computational investigation. They discovered that methanol forms a cyclic complex with both fluorophenylacetylenes, which is crucial for understanding the subtle hydrogen bonding behavior modified by fluorine substitution on the phenyl ring. This study indicates the impact of fluorine in altering interaction patterns, which could be relevant for designing new molecules with specific binding capabilities (S. Maity, D. K. Maity, G. Patwari, 2011).

Synthesis and Characterization

Chavan and Gop (2016) synthesized 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one and measured its refractive indices in methanol and benzene mixtures. This study aids in understanding the optical properties and interactions of the molecule in various solvent environments, contributing to the field of materials science and optical applications (S. K. Chavan, B. A. Gop, 2016).

Catalysis and Chemical Transformations

Xiuyun Sun et al. (2014) demonstrated a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, utilizing (6-Amino-2-chloro-3-fluorophenyl)methanol. This method showcased advantages such as milder reaction conditions and higher yields, which are significant for the development of pharmaceuticals and complex organic molecules (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).

Spectroscopic and Photophysical Studies

ZammitRamon et al. (2015) explored the photophysical properties of 1,3,5-triarylpyrazolines in various solvents, showcasing the influence of fluorophenyl groups on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These findings are pivotal for designing molecular logic devices and understanding the electron transfer processes in organic molecules (ZammitRamon, PappovaMaria, ZammitEsther, GabarrettaJohn, C. MagriDavid, 2015).

Fluorogenic Sensors and Chemosensors

A recent study by Manna et al. (2020) introduced a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent and colourimetric detection of Al3+ ions, demonstrating the role of fluorinated compounds in enhancing sensor specificity and sensitivity. This application is crucial for environmental monitoring and analytical chemistry (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSEBRACGMKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

methanone](/img/structure/B2751265.png)